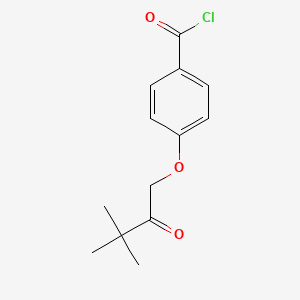

4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride

Description

Properties

IUPAC Name |

4-(3,3-dimethyl-2-oxobutoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-13(2,3)11(15)8-17-10-6-4-9(5-7-10)12(14)16/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDASSXSBNAWSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)COC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting with 4-hydroxybenzoic acid or its methyl ester, the phenolic hydroxyl group is first protected or directly acylated.

- The key step involves reacting this intermediate with 2,2-dimethyl-3-oxobutyl chloride (or a similar chloride derivative) under basic conditions to form the ether linkage.

- The resulting intermediate undergoes chlorination using thionyl chloride or oxalyl chloride to convert the carboxylic acid into the corresponding benzoyl chloride.

Reaction Scheme:

4-Hydroxybenzoic acid derivative + 2,2-dimethyl-3-oxobutyl chloride → Ether intermediate → Chlorination → 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride

Notes:

- The reaction typically proceeds under reflux in an inert solvent such as dichloromethane or chloroform.

- Excess thionyl chloride ensures complete conversion to the acyl chloride.

- Purification involves distillation under reduced pressure to isolate the high-purity benzoyl chloride.

Synthesis via Esterification and Chlorination

An alternative method involves first synthesizing the ester of the phenolic compound, followed by chlorination to generate the acyl chloride.

Procedure:

- React 4-hydroxybenzoic acid methyl ester with 2,2-dimethyl-3-oxobutyl alcohol in the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to form the ester.

- Convert the ester into the acyl chloride using thionyl chloride or oxalyl chloride under controlled conditions.

Data Table 1: Reaction Conditions and Yields

| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Purity | Remarks |

|---|---|---|---|---|---|---|

| 1 | 4-Hydroxybenzoic acid | 2,2-dimethyl-3-oxobutyl chloride | Reflux in dichloromethane, with pyridine | 85-90 | >99% | Efficient, straightforward |

| 2 | 4-Hydroxybenzoic acid methyl ester | 2,2-dimethyl-3-oxobutyl alcohol + DCC | Room temperature, 24h | 80-85 | >98% | Good for sensitive substrates |

Synthesis via Friedel-Crafts Acylation

In some cases, a Friedel-Crafts acylation approach can be employed, where benzoyl chloride derivatives are prepared by acylation of benzene derivatives, followed by etherification.

Procedure:

- React benzoyl chloride with 2,2-dimethyl-3-oxobutyl alcohol in the presence of a Lewis acid catalyst such as AlCl₃ .

- The resulting benzoyl derivative can be further converted into the acyl chloride via chlorination.

Notes:

- This method is less direct but useful when other functional groups are present that require selective modifications.

Summary of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Typical Yield | Remarks |

|---|---|---|---|---|

| Direct acylation | Simple, high yield | Requires pure starting materials | 85-90% | Widely used in industrial synthesis |

| Esterification + chlorination | Good control over intermediates | Longer process | 80-85% | Suitable for sensitive groups |

| Friedel-Crafts acylation | Useful for aromatic substitution | Less selective, possible polyacylation | Variable | Requires careful control |

Research Findings and Data Summary

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-(3,3-dimethyl-2-oxobutoxy)benzoic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields 4-(3,3-dimethyl-2-oxobutoxy)benzoic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.

Industry: It is utilized in material science for the production of specialized polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

4-(4-Phenylbutoxy)benzoyl Chloride

- Structure : Contains a 4-phenylbutoxy group.

- Properties : Molecular weight 288.77 g/mol (C₁₇H₁₇ClO₂). Unlike the target compound, its alkoxy chain lacks a ketone but includes a phenyl terminus, enhancing hydrophobicity.

- Applications: Patented for use in drug intermediates (e.g., ONO PHARMACEUTICAL CO., LTD.) .

4-(3-Chloropropoxy)benzoyl Chloride

- Structure : Features a 3-chloropropoxy substituent.

- Reactivity : The chlorine atom increases electrophilicity, enabling nucleophilic substitutions. Used in synthesizing indole derivatives under high-temperature conditions (150°C) .

- Contrast : The target compound’s dimethyl-ketone group may reduce electrophilicity but improve thermal stability.

4-Methoxy- and 3-Bromo-4-Methoxy Benzoyl Chlorides

- Electronic Effects : Methoxy (electron-donating) vs. bromo (electron-withdrawing) groups modulate reactivity.

- Synthesis: Reacted with dihydroxynaphthalene to form monoesters, utilizing phase-transfer catalysis (TBAHS) .

Sulfonamide and Sulfonyl Derivatives

4-[(Benzoyl)Amino]Sulphonyl Benzoyl Chlorides

4-(p-Toluenesulfonamido)Benzoyl Chloride

- Reactivity : Converted to isothiocyanate derivatives (e.g., via KSCN), with IR bands at 2554 cm⁻¹ (N=C=S) and UV λmax 286 nm .

- Contrast : The target compound’s alkoxy-ketone chain may reduce resonance stabilization, altering spectral profiles.

Fluorinated and Crosslinking Agents

4-(1,2,2-Trifluorovinyloxy)Benzoyl Chloride

- Structure : Contains a trifluorovinyl group.

- Applications: Used in crosslinked polyimides (e.g., 6FDA-HAB-TFVOB) for thin-film technologies. Solubility in organic solvents and thermal crosslinking are key advantages .

- Comparison: The target compound’s non-fluorinated substituent may limit reactivity in polymer crosslinking but improve biocompatibility.

Nitro- and Methoxy-Substituted Derivatives

4-Nitrobenzoyl Chloride and 4-Methoxybenzoyl Chloride

- Reactivity : Nitro groups (electron-withdrawing) accelerate acylation reactions, while methoxy groups (electron-donating) slow them. Used in synthesizing amides and esters .

- Synthetic Utility : The target compound’s 2-oxobutoxy chain could sterically hinder reactions but enable unique regioselectivity.

Data Tables

Table 1: Structural and Functional Comparisons

Biological Activity

4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoyl chloride moiety linked to a 3,3-dimethyl-2-oxobutoxy group. Its structural formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its potential to inhibit the growth of various microorganisms.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is believed to involve interactions with cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell proliferation.

- Receptor Modulation : It could potentially modulate receptor activity, affecting signaling pathways involved in cell growth and apoptosis.

Case Studies and Experimental Data

Several studies have reported on the biological effects of this compound. Below is a summary of key findings:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study A | Antimicrobial | In vitro assays on bacterial strains | Significant inhibition of bacterial growth observed |

| Study B | Anticancer | Cell viability assays on cancer cell lines | Induced apoptosis in treated cells at specific concentrations |

| Study C | Enzyme inhibition | Kinetic assays | Demonstrated competitive inhibition against target enzymes |

Detailed Research Insights

- Antimicrobial Activity : In vitro studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as an antimicrobial agent.

- Anticancer Potential : A study focused on the effects of this compound on cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. Further investigation into the mechanism indicated that it may induce apoptosis through the activation of caspases.

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for potential therapeutic applications. Preliminary assessments have indicated that the compound does not present an unreasonable risk under controlled conditions; however, further toxicological studies are necessary to fully characterize its safety profile .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-(3,3-dimethyl-2-oxobutoxy)benzoyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step process:

Esterification : Reacting 4-hydroxybenzoic acid derivatives with 3,3-dimethyl-2-oxobutanol under acidic or coupling conditions (e.g., using DCC/DMAP) to form the ether intermediate.

Chlorination : Treating the intermediate with chlorinating agents like oxalyl chloride or thionyl chloride in anhydrous dichloromethane (DCM) or toluene. A catalytic amount of DMF is often added to activate the reaction .

Key considerations :

- Moisture must be strictly excluded to prevent hydrolysis of the acyl chloride.

- Reaction temperature (typically 0–25°C) and stoichiometric ratios (1:2 for acid:oxalyl chloride) are critical for achieving >90% yield .

Q. Q2. What analytical methods are recommended for confirming the structural integrity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals:

- Aromatic protons (δ 7.8–8.2 ppm, doublet for para-substituted benzoyl).

- Methine proton adjacent to the ketone (δ 4.5–5.0 ppm, split due to coupling with methyl groups).

- Methyl groups (δ 1.2–1.5 ppm, singlet for geminal dimethyl) .

- ¹³C NMR : Carbonyl carbons (C=O at δ 165–175 ppm) and quaternary carbons in the dimethyloxobutoxy chain.

- Mass Spectrometry : ESI-MS or EI-MS should show the molecular ion peak (M⁺) corresponding to C₁₃H₁₅ClO₃ (calc. ~278.7 g/mol) and fragment ions indicative of benzoyl chloride cleavage .

Q. Q3. What safety protocols are essential when handling this compound in the laboratory?

- Hazard Mitigation :

- Spill Management : Neutralize with dry sand or sodium bicarbonate; avoid water to prevent violent hydrolysis .

Advanced Research Questions

Q. Q4. How can competing side reactions (e.g., ketone oxidation or ether cleavage) be minimized during synthesis?

- Optimized Conditions :

- Use anhydrous solvents (e.g., DCM dried over molecular sieves) to suppress hydrolysis.

- Add chlorinating agents slowly at 0°C to control exothermicity and prevent ketone decomposition.

- Replace traditional chlorination agents with phosphorus pentachloride (PCl₅) in specific cases to reduce side reactions, as seen in analogous benzoyl chloride syntheses .

- Monitoring : Employ TLC or in-situ IR to track reaction progress and halt at optimal conversion .

Q. Q5. What strategies are effective in resolving discrepancies between theoretical and observed spectroscopic data for this compound?

- Common Pitfalls :

- Solvent artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free of moisture, which can cause peak broadening.

- Dynamic effects : Variable-temperature NMR can clarify splitting patterns caused by hindered rotation in the dimethyloxobutoxy group.

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex regions (e.g., methyl vs. methine protons) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, though this requires high-purity crystals .

Q. Q6. How does the reactivity of this compound compare to other benzoyl chlorides in nucleophilic acyl substitution?

- Steric and Electronic Factors :

- The dimethyloxobutoxy group introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine) compared to unsubstituted benzoyl chlorides.

- Electron-withdrawing effects of the ketone enhance electrophilicity of the acyl chloride, favoring reactions with weak nucleophiles (e.g., alcohols) under mild conditions .

- Case Study : In coupling reactions with amines (e.g., to form amides), yields drop by ~15–20% compared to 4-methoxybenzoyl chloride due to steric effects, necessitating extended reaction times or elevated temperatures .

Q. Q7. What methodologies are suitable for derivatizing this compound to create analogs for structure-activity relationship (SAR) studies?

- Derivatization Pathways :

- Amide Formation : React with primary/secondary amines (e.g., piperazine, aniline) in DCM/triethylamine to explore electronic effects on bioactivity .

- Esterification : Substitute the chloride with alkoxy groups (e.g., methanol/sodium methoxide) to study hydrolysis stability .

- Thiocyanate Coupling : Use sodium thiocyanate to generate thiourea derivatives, a strategy validated for similar benzoyl chlorides .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. Q8. How can the stability of this compound under varying storage conditions be systematically evaluated?

- Stability Studies :

- Thermal Stability : Accelerated aging at 40°C/75% RH for 4 weeks, monitoring decomposition via HPLC .

- Hydrolytic Sensitivity : Expose to controlled humidity (desiccators with saturated salt solutions) and track chloride release via argentometric titration .

- Light Sensitivity : UV-vis spectroscopy before/after exposure to UV light (λ = 254 nm) to detect photodegradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.